molecular formula C21H16FN3O3S2 B1663270 3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 898466-31-4

3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B1663270
CAS No.: 898466-31-4
M. Wt: 441.5 g/mol
InChI Key: GCIGOSQYBDOQLE-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonylamino group, and a benzothiazolyl group

Mechanism of Action

Target of Action

GSK966 primarily targets the Nucleotide-Binding Oligomerization Domain 1 (NOD1) signaling pathway . NOD1 is an intracellular pattern recognition receptor that recognizes diaminopimelic acid (DAP), a peptidoglycan component in gram-negative bacteria . Upon ligand binding, NOD1 assembles with receptor-interacting protein (RIP)-2 kinase and initiates a signaling cascade leading to the production of pro-inflammatory cytokines .

Mode of Action

GSK966 selectively inhibits iE-DAP-stimulated IL-8 release via the NOD1 signaling pathway . This selective inhibition of the NOD1 pathway suggests that GSK966 interacts specifically with components of this pathway, modulating its activity without affecting other related pathways .

Biochemical Pathways

The NOD1 signaling pathway, which GSK966 targets, plays a crucial role in the innate immune response to bacterial infection . When NOD1 recognizes DAP, it triggers a signaling cascade that leads to the production of pro-inflammatory cytokines . By inhibiting this pathway, GSK966 can potentially modulate the immune response and reduce inflammation .

Pharmacokinetics

The structure-activity relationship and physicochemical properties of gsk966 and related compounds have been explored

Result of Action

The primary result of GSK966’s action is the inhibition of the NOD1 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines . This could potentially alleviate symptoms in conditions characterized by excessive inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with a sulfonyl chloride to form the sulfonylamino intermediate. This intermediate is then coupled with 2-methyl-1,3-benzothiazole-6-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[(2S,3S,6S)-3-[(4-fluorophenyl)sulfonylamino]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]acetamide
  • 4-(dimethylamino)-N-[(2S,3R)-2-[[(4-fluorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]butanamide

Uniqueness

What sets 3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c1-13-23-19-10-7-16(12-20(19)29-13)24-21(26)14-3-2-4-17(11-14)25-30(27,28)18-8-5-15(22)6-9-18/h2-12,25H,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIGOSQYBDOQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
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